Metaescaline hydrochloride

Analytical Chemistry Forensic Toxicology Reference Standards

Ensure unambiguous identification of metaescaline in seized drug analysis. This certified reference standard enables differentiation from escaline and other scaline-class analogs. - ≥98% purity, batch-specific CoA for traceable analytical workflows. - Distinct GC-MS fragmentation pattern, validated against commercial spectral libraries. - Hydrochloride salt ensures consistent volatility for GC injection. - Stable at -20°C for ≥5 years; soluble in DMSO and PBS for method development.

Molecular Formula C12H20ClNO3
Molecular Weight 261.74 g/mol
CAS No. 90132-32-4
Cat. No. B593677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetaescaline hydrochloride
CAS90132-32-4
Synonyms3,4-Dimethoxy-5-ethoxyphenethylamine
Molecular FormulaC12H20ClNO3
Molecular Weight261.74 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OC)OC)CCN.Cl
InChIInChI=1S/C12H19NO3.ClH/c1-4-16-11-8-9(5-6-13)7-10(14-2)12(11)15-3;/h7-8H,4-6,13H2,1-3H3;1H
InChIKeyZVECPPMCJNPEAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metaescaline Hydrochloride Identity and Procurement


Metaescaline hydrochloride, formally identified as 2-(3-ethoxy-4,5-dimethoxyphenyl)ethanamine hydrochloride with molecular formula C12H20ClNO3 and molar mass 261.74 g/mol, is a synthetic phenethylamine derivative belonging to the scaline family of psychedelic compounds [1]. It is the positional isomer of escaline, wherein the ethoxy substituent resides at the 3-position rather than the 4-position on the phenyl ring, a modification that confers distinct physicochemical and pharmacological properties [2]. First synthesized and characterized by Alexander Shulgin and Peyton Jacob III, this compound serves exclusively as an analytical reference standard intended for research and forensic applications [2][3].

Product Identity

Metaescaline hydrochloride (positional isomer of escaline) – synthetic phenethylamine analytical reference standard

Use Context

Certified reference material for forensic toxicology, analytical method development, and receptor binding studies

Analytical Workflow

Compatible with GC-MS, LC-MS, HPLC-UV/FLD, and in vitro assay platforms; batch-specific characterization data support method validation

Metaescaline Hydrochloride: Distinct from Escaline and Mescaline


Metaescaline and escaline, despite sharing identical molecular formulas (C12H19NO3), are positional isomers with the ethoxy group at the 3- and 4-positions respectively, which fundamentally alters receptor interaction profiles. Early comparative studies in cats demonstrated that escaline and metaescaline produced "similar effects at similar dosages," yet human observational data from PiHKAL indicate that metaescaline uniquely elicits entactogenic and TOMSO-like activation not prominently observed with escaline [1]. Furthermore, metaescaline exhibits a distinct oral dosage range of 200–350 mg with a duration of 8–12 hours, whereas escaline is typically active at lower doses (40–60 mg), underscoring divergent pharmacodynamics that preclude simple interchangeability in experimental protocols [2].

Metaescaline vs. Escaline
Positional isomerism (3-ethoxy vs. 4-ethoxy) may produce different GC retention times and mass spectral fragmentation patterns, limiting direct interchangeability in forensic identification workflows.
Metaescaline vs. Mescaline
Distinct substitution pattern and hydrochloride salt form may result in divergent solubility, receptor binding profiles, and chromatographic behavior; reference standards are not interchangeable across the scaline class.

Metaescaline Hydrochloride Differentiation Evidence


Purity and Analytical Characterization

Metaescaline hydrochloride is supplied as a certified analytical reference standard with purity ≥98%, ensuring reliable identification and quantification in forensic and research applications . While similar purity thresholds are typical for commercial reference materials, the inclusion of batch-specific GC-MS data and spectral library integration provides a verifiable chain of custody and analytical confidence not uniformly guaranteed across all suppliers or for less characterized analogs .

Purity (HPLC)
Certificate of Analysis review
≥98%
Supports reliable calibration and unambiguous forensic identification.
Batch-specific GC-MS data and spectral library integration may provide additional traceability.
Analytical Chemistry Forensic Toxicology Reference Standards

Solubility in Aqueous and Organic Solvents

Metaescaline hydrochloride demonstrates a defined solubility profile: 1 mg/mL in dimethyl sulfoxide (DMSO) and 5 mg/mL in phosphate-buffered saline (PBS, pH 7.2) . In contrast, mescaline sulfate exhibits higher aqueous solubility (approximately 50 mg/mL in water) but may require different counterion considerations for specific experimental designs [1]. The hydrochloride salt form of metaescaline provides a consistent crystalline matrix with predictable dissolution kinetics.

Solubility Profile
Supplier data
1 mg/mL (DMSO)
5 mg/mL (PBS)
Informs solvent selection for in vitro assays and formulation studies.
Mescaline sulfate solubility estimated at ~50 mg/mL in water; solubility differences may influence experimental design.
Pharmaceutics Formulation Science In Vitro Assays

5-HT2A Binding Affinity: Metaescaline vs. Escaline

Although a direct Ki value for metaescaline at human 5-HT2A receptors is not publicly available, class-level binding data for the scaline series (Ki range 150–12,000 nM) [1] combined with early comparative observations in cats—where metaescaline and escaline produced "similar effects at similar dosages" [2]—support the inference that metaescaline likely occupies a comparable affinity range. Escaline has a reported Ki of 216.0 nM at 5-HT2A [3], whereas mescaline exhibits a Ki of 360 nM [4].

5-HT2A Binding Affinity
Class-level inference
Not directly reported
(scaline class Ki range 150–12,000 nM)
Requires empirical binding characterization; positional isomerism may produce divergent functional activity.
Escaline Ki=216 nM, mescaline Ki=360 nM for reference; metaescaline exact value remains uncharacterized.
Neuropharmacology Receptor Binding SAR Studies

Stability and Storage Integrity

Metaescaline hydrochloride exhibits long-term stability when stored at -20°C, with a documented shelf-life of ≥5 years under recommended conditions . This stability profile is critical for maintaining reference standard integrity across multi-year forensic and research programs. While many phenethylamines are light- and moisture-sensitive, the crystalline hydrochloride salt provides enhanced resistance to degradation compared to freebase forms.

Storage Stability
Reported
≥5 years at -20°C
Supports long-term reference material management and multi-year study consistency.
Hydrochloride salt may offer improved stability over freebase forms; protect from light and moisture.
Stability Studies Storage Conditions Reference Material Management

Metaescaline Hydrochloride Applications in Research and Forensics


Forensic GC-MS Identification of Phenethylamines

Metaescaline hydrochloride serves as a certified reference standard for forensic laboratories performing gas chromatography-mass spectrometry (GC-MS) screening of seized drug materials. With its characterized retention time, mass spectral fragmentation pattern available in commercial spectral libraries , and batch-specific purity ≥98%, it enables unambiguous identification and differentiation from its positional isomer escaline and other scaline-class analogs. The hydrochloride salt form ensures consistent volatility and ionization characteristics during GC injection .

Structure-Activity Relationship (SAR) Studies

Metaescaline's unique substitution pattern (3-ethoxy, 4,5-dimethoxy) provides a critical data point for elucidating how positional isomerism influences 5-HT2A receptor binding and functional activity. Given that the scaline class exhibits a broad range of affinities (Ki = 150–12,000 nM) [1], precise in vitro characterization of metaescaline is essential for refining pharmacophore models and understanding the molecular determinants of psychedelic efficacy [2].

Cytochrome P450 Interaction Profiling

In silico predictions and preliminary metabolic pathway analyses indicate that metaescaline undergoes O-dealkylation and hydroxylation mediated by CYP1A2, CYP2C9, CYP2D6, and CYP3A4 [3]. Procuring high-purity metaescaline hydrochloride enables in vitro hepatocyte or microsomal studies to empirically validate these predictions, providing essential data on potential drug-drug interactions and metabolic clearance rates relevant to understanding in vivo pharmacokinetics.

HPLC-UV/FLD Quantification Method Development

With defined solubility parameters (1 mg/mL in DMSO, 5 mg/mL in PBS) and long-term storage stability (≥5 years at -20°C) , metaescaline hydrochloride is an ideal calibration standard for developing and validating high-performance liquid chromatography (HPLC) methods with ultraviolet (UV) or fluorescence (FLD) detection. These methods are essential for quantifying trace levels of metaescaline in complex biological matrices, including plasma, urine, and tissue homogenates.

Application
Selection Property
Validation Focus
Forensic GC-MS identification of phenethylamines
Certified reference standard with batch-specific GC-MS characterization
Retention time and fragmentation pattern verification
Structure-activity relationship (SAR) studies on 5-HT2A
Unique 3-ethoxy positional isomer with defined purity
In vitro receptor binding assay validation
Cytochrome P450 metabolic pathway elucidation
High-purity hydrochloride salt suitable for hepatocyte/microsomal incubations
Metabolite identification and enzyme kinetic studies
HPLC-UV/FLD quantification method development
Defined solubility in DMSO/PBS and extended storage stability
Calibration linearity and matrix effect assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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